molecular formula C9H5F6NO2 B14845028 [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid

[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid

Cat. No.: B14845028
M. Wt: 273.13 g/mol
InChI Key: SGRHANKTKSREKB-UHFFFAOYSA-N
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Description

[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is a pyridine derivative featuring two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the aromatic ring and an acetic acid (-CH₂COOH) substituent at the 4-position. The trifluoromethyl groups impart strong electron-withdrawing effects, enhancing the compound’s acidity and stability.

Properties

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

2-[2,6-bis(trifluoromethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)5-1-4(3-7(17)18)2-6(16-5)9(13,14)15/h1-2H,3H2,(H,17,18)

InChI Key

SGRHANKTKSREKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as pyridine N-oxides and substituted pyridines .

Scientific Research Applications

Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is used in the synthesis of agrochemicals and dyestuffs. Its derivatives are important intermediates in the production of pesticides and dyes .

Mechanism of Action

The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can result in the modulation of biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Functional Group Key Properties/Applications References
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid 2,6-CF₃; 4-CH₂COOH Acetic acid High acidity, potential for coordination chemistry Inferred
(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid 2,6-CF₃; 4-B(OH)₂ Boronic acid Used in Suzuki-Miyaura cross-coupling; stored at 0–6°C for stability
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl; 6-CH₃; 4-COOH Carboxylic acid Likely lower acidity than CF₃ analogs; pyrimidine core alters reactivity
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine 2,6-Cl; 4-CF₃; hydrazine Hydrazine Higher reactivity due to Cl; potential toxicity concerns
Key Observations:
  • Electron-Withdrawing Effects : Trifluoromethyl groups enhance acidity and thermal stability compared to chloro or methyl substituents. For example, boronic acid analogs with -CF₃ groups are stable at low temperatures, suggesting similar storage requirements for the acetic acid derivative .
  • Heterocycle Influence : Pyridine-based compounds (e.g., [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid) exhibit distinct electronic properties compared to pyrimidine or pyridazine derivatives, affecting solubility and biological activity .
  • Functional Group Impact : Boronic acid derivatives are pivotal in cross-coupling reactions, whereas acetic acid groups may facilitate metal coordination or hydrogen bonding, expanding applications in catalysis or supramolecular chemistry .

Physical and Chemical Properties

While direct data on the acetic acid derivative are scarce, inferences can be drawn from analogs:

  • Solubility : Trifluoromethyl groups reduce polarity, likely decreasing water solubility compared to unsubstituted pyridinecarboxylic acids.
  • Acidity : The -CF₃ groups adjacent to the acetic acid moiety would lower the pKa relative to chloro- or methyl-substituted analogs, enhancing its deprotonation ability .
  • Stability : Boronic acid analogs require refrigeration (0–6°C), suggesting that the acetic acid derivative may also demand controlled storage to prevent decomposition .

Biological Activity

[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is an organic compound characterized by its unique trifluoromethyl substituents and pyridine ring structure. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C9H5F6NO2
  • Molecular Weight : 273.13 g/mol
  • IUPAC Name : 2-[2,6-bis(trifluoromethyl)pyridin-4-yl]acetic acid
  • InChI Key : InChI=1S/C9H5F6NO2/c10-8( ...

The trifluoromethyl groups enhance the compound's lipophilicity and biological activity, making it a candidate for drug development.

Antimicrobial Properties

Research has indicated that [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyridine compounds with similar structures showed selective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of trifluoromethyl groups is believed to enhance the interaction of these compounds with microbial targets.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, a derivative of this compound was found to inhibit the growth of HeLa cells (cervical cancer) with an IC50 value indicating moderate potency .

The mechanism by which [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites within target proteins.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Synthesis Methods

The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions:

  • Formation of Trifluoromethyl Pyridine : Utilizing hexafluoroacetone in reactions with appropriate amines.
  • Acetic Acid Derivation : Subsequent reactions to introduce the acetic acid moiety typically involve acylation processes.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 μg/mL, which was significantly lower than many standard antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid was tested against MCF-7 (breast cancer) cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 μM after 48 hours of treatment .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialE. coli32 μg/mL
AnticancerMCF-7 (breast cancer)15 μM
AntimicrobialStaphylococcus aureusNot specified

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